molecular formula C13H25N5O2S B2974497 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide CAS No. 1207031-49-9

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide

Cat. No.: B2974497
CAS No.: 1207031-49-9
M. Wt: 315.44
InChI Key: PVPORMBMEDIOPE-UHFFFAOYSA-N
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Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is a complex organic compound with applications in various scientific fields

Preparation Methods

Synthetic routes and reaction conditions

  • The synthesis begins with the preparation of 6-(ethylamino)-2-methylpyrimidin-4-amine, which involves the reaction of ethylamine with 2-methylpyrimidin-4-amine under controlled conditions.

  • This intermediate is then reacted with 2-chloroethylamine to form N-(2-chloroethyl)-6-(ethylamino)-2-methylpyrimidin-4-amine.

  • The final step involves the reaction of this intermediate with butane-1-sulfonamide, using a base such as sodium hydride, to form N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide.

Industrial production methods

  • Industrial production typically involves large-scale batch reactors with strict temperature and pressure control to optimize yield and purity.

  • Continuous flow synthesis methods may also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the pyrimidine ring or the ethylamine side chain, resulting in deaminated or demethylated derivatives.

  • Substitution: : It can participate in nucleophilic substitution reactions, especially at the sulfonamide group, forming various substituted sulfonamides.

Common reagents and conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major products formed

  • Oxidation forms sulfoxides and sulfones.

  • Reduction yields deaminated or demethylated pyrimidines.

  • Substitution results in various functionalized sulfonamide derivatives.

Scientific Research Applications

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide has diverse applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential as a biochemical probe due to its unique functional groups.

  • Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular targets: : Enzymes involved in metabolic pathways, receptors on cell membranes, and DNA/RNA-binding proteins.

  • Pathways involved: : Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Compared to other sulfonamides, N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide stands out due to its specific structural features and resultant properties:

  • Similar compounds include sulfanilamide, sulfamethoxazole, and sulfadiazine.

  • Unique aspects of this compound are its extended pyrimidine ring system and ethylamine side chain, which confer distinctive reactivity and biological activity.

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Properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N5O2S/c1-4-6-9-21(19,20)16-8-7-15-13-10-12(14-5-2)17-11(3)18-13/h10,16H,4-9H2,1-3H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPORMBMEDIOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCNC1=NC(=NC(=C1)NCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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